molecular formula C10H10F2O2 B7964360 3-(2,2-Difluoropropoxy)benzaldehyde

3-(2,2-Difluoropropoxy)benzaldehyde

Cat. No.: B7964360
M. Wt: 200.18 g/mol
InChI Key: HRCGOYMMGSUWOA-UHFFFAOYSA-N
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Description

3-(2,2-Difluoropropoxy)benzaldehyde: is an organic compound with the molecular formula C10H10F2O2. It is a benzaldehyde derivative where the benzene ring is substituted with a 2,2-difluoropropoxy group at the third position. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoropropoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoropropoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(2,2-Difluoropropoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, fluorinated benzaldehyde derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: This compound is also utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoropropoxy)benzaldehyde in biological systems is not fully elucidated. it is believed that the compound can interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to potential antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzaldehyde
  • 3-(2,2-Difluoromethoxy)benzaldehyde
  • 3-(2,2-Difluoropropyl)benzaldehyde

Comparison: Compared to its analogs, 3-(2,2-Difluoropropoxy)benzaldehyde has a unique combination of electronic and steric properties due to the presence of the difluoropropoxy group. This can influence its reactivity and interactions with other molecules, making it a distinct and valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

3-(2,2-difluoropropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-10(11,12)7-14-9-4-2-3-8(5-9)6-13/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCGOYMMGSUWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C=O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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